molecular formula C13H11FO2 B13649416 Ethyl8-fluoro-1-naphthoate

Ethyl8-fluoro-1-naphthoate

Cat. No.: B13649416
M. Wt: 218.22 g/mol
InChI Key: IUKHIWYRRDMSKC-UHFFFAOYSA-N
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Description

The Pervasive Role of Naphthoate Esters in Contemporary Organic Chemistry

Naphthoate esters, the parent class of compounds, are derivatives of naphthoic acids and hold a significant position in organic chemistry. numberanalytics.comnumberanalytics.com They serve as crucial intermediates in the synthesis of more complex molecules and are foundational to the creation of various dyes, polymers, and pharmaceuticals. numberanalytics.comnumberanalytics.comontosight.ai The naphthalene (B1677914) core is a privileged structure in drug discovery, and its ester derivatives are often explored for a range of biological activities. ontosight.aiontosight.ai

The synthesis of naphthoate esters is well-established, typically achieved through the esterification of naphthoic acids with alcohols. google.comorgsyn.org This reaction is versatile, allowing for the introduction of a wide variety of alkyl or aryl groups, which in turn modulates the physical and chemical properties of the resulting ester. numberanalytics.com Naphthoate esters can undergo several chemical transformations, including hydrolysis back to the parent carboxylic acid and alcohol, as well as more complex reactions like the Claisen condensation. numberanalytics.com

Strategic Incorporation of Fluorine into Aromatic Scaffolds: Electronic and Steric Modulations

The introduction of fluorine into aromatic rings is a powerful strategy in modern chemical design. numberanalytics.com Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring profoundly alters the molecule's properties. numberanalytics.comresearchgate.net

Electronic Effects: Fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. numberanalytics.com This modification influences the molecule's reactivity, often making it more stable and resistant to oxidation. numberanalytics.com The presence of fluorine can also lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and affecting the compound's electronic and photochemical behavior. numberanalytics.com

Rationale for Dedicated Academic Investigation of Ethyl 8-fluoro-1-naphthoate

The specific structure of ethyl 8-fluoro-1-naphthoate presents a unique case for academic study due to the peri-interaction between the fluorine atom at the C8 position and the ethyl ester group at the C1 position. In naphthalene derivatives, substituents at the 1 and 8 positions are in close spatial proximity, leading to significant steric strain and electronic repulsion. electronicsandbooks.comrsc.org

Current State of Knowledge and Research Gaps Pertaining to 8-Fluoro-1-naphthoate Systems

While there is a body of research on peri-substituted naphthalenes and fluorinated aromatic compounds in general, specific experimental and theoretical studies on ethyl 8-fluoro-1-naphthoate are not extensively reported in the literature. Much of the current understanding is extrapolated from studies on related systems, such as other 1,8-disubstituted naphthalenes and fluorinated naphthalic anhydrides or imides. electronicsandbooks.comnuph.edu.ua

For instance, research on 1,8-disubstituted naphthalenes has shown that the magnitude of the interaction and the resulting structural distortions depend heavily on the nature of the substituents. electronicsandbooks.comnih.gov Studies on compounds like 4-fluoro-1,8-naphthalic anhydride (B1165640) have provided methods for introducing fluorine into the 4-position (equivalent to the 8-position in the naphthoate numbering), but detailed analysis of the resulting peri-interaction with an ester group is a clear research gap. nuph.edu.ua

A significant gap exists in the experimental characterization of ethyl 8-fluoro-1-naphthoate. Data on its precise three-dimensional structure from X-ray crystallography, its detailed spectroscopic properties (NMR, IR), and its reactivity in comparison to its non-fluorinated analog, ethyl 1-naphthoate (B1232437), are needed. Such studies would provide direct evidence of the electronic and steric consequences of the fluorine-ester peri-interaction.

Data Tables

Physical Properties of Ethyl 1-naphthoate (Parent Compound)

This table provides the known physical properties of the non-fluorinated parent compound, ethyl 1-naphthoate, for reference.

PropertyValueSource
Molecular FormulaC₁₃H₁₂O₂ chemsynthesis.comnih.gov
Molecular Weight200.24 g/mol nih.gov
Boiling Point308-310 °C chemsynthesis.com
Density1.110 g/mL chemsynthesis.com
Refractive Index1.5930 chemsynthesis.com

Comparison of van der Waals Radii

This table illustrates the relative sizes of hydrogen and fluorine, which is a key factor in steric interactions.

Atomvan der Waals Radius (Å)
Hydrogen (H)1.20
Fluorine (F)1.47

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

ethyl 8-fluoronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11FO2/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8H,2H2,1H3

InChI Key

IUKHIWYRRDMSKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C(=CC=C2)F

Origin of Product

United States

Elucidation of Synthetic Methodologies for Ethyl 8 Fluoro 1 Naphthoate

Deconstruction and Retrosynthetic Planning for Ethyl 8-fluoro-1-naphthoate

Retrosynthetic analysis serves as a foundational strategy for devising a logical synthetic route by disconnecting the target molecule into simpler, readily available precursors. For ethyl 8-fluoro-1-naphthoate, the primary points for disconnection are the ester linkage and the carbon-fluorine bond.

The most straightforward initial disconnection is at the ester functional group, which simplifies the molecule into 8-fluoro-1-naphthoic acid and ethanol (B145695). This transformation is a standard and well-established chemical reaction. The more intricate challenge lies in the disconnection of the C-F bond. This leads to two principal retrosynthetic approaches:

Pathway A: Fluorination Following Naphthalene (B1677914) Ring Functionalization. This strategy prioritizes the introduction of the fluorine atom onto a naphthalene ring that already possesses a carboxylic acid precursor at the C1 position. This is often the more advantageous route as the existing substituent can influence the regioselectivity of the fluorination step. A crucial intermediate in this pathway is 8-amino-1-naphthoic acid or a related derivative.

Pathway B: Functionalization of a Pre-fluorinated Naphthalene. This pathway commences with a fluoronaphthalene derivative, with the subsequent introduction of the carboxyl group. This can be more complex due to the directing effects of the fluorine atom on the carboxylation step.

A widely employed and effective retrosynthetic plan is outlined below:

Target: Ethyl 8-fluoro-1-naphthoate

Disconnection 1 (Ester): → 8-fluoro-1-naphthoic acid + Ethanol

Disconnection 2 (C-F bond): → 8-amino-1-naphthoic acid (via a Sandmeyer or Balz-Schiemann type reaction)

Disconnection 3 (Carboxyl and Amino groups): → Naphthylamine-8-sulfonic acid (Peri acid) or other suitable naphthalene precursors.

This deconstruction leads to a synthetic plan that centers on the formation of 8-fluoro-1-naphthoic acid as a key intermediate, which is then subjected to esterification.

Advanced Fluorination Strategies for Naphthalene Derivatives at the C8 Position

The introduction of a fluorine atom at the C8 position of the naphthalene ring is a pivotal and often demanding step in the synthesis of ethyl 8-fluoro-1-naphthoate. The peri spatial relationship between the C1 and C8 positions results in considerable steric hindrance that must be overcome.

Direct C-H fluorination presents an atom-economical approach. However, achieving high regioselectivity on a complex aromatic system like naphthalene is a significant challenge. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are frequently utilized. The regioselectivity of this reaction is largely governed by the electronic and steric characteristics of the substituents already present on the naphthalene ring. For the synthesis of precursors to 8-fluoro-1-naphthoate, direct fluorination is generally not the preferred method due to the difficulty in achieving reliable control at the C8 position, especially in the presence of other directing groups. Recent advancements have explored palladium-catalyzed C8-functionalization of 1-carbonylnaphthalenes, which could potentially be adapted for fluorination. researchgate.netresearchgate.net

The Balz-Schiemann reaction and its modern variants are robust methods for introducing fluorine into an aromatic ring. wikipedia.org This reaction typically involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt, which is synthesized from the corresponding aniline. wikipedia.org

For the synthesis of 8-fluoro-1-naphthoic acid, the precursor is often 8-amino-1-naphthoic acid. The general reaction sequence is as follows:

Diazotization: The amino group of 8-amino-1-naphthoic acid is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically tetrafluoroboric acid (HBF₄).

Fluorination: The resulting diazonium tetrafluoroborate is subsequently decomposed, usually through heating, to produce 8-fluoro-1-naphthoic acid, with the concurrent loss of nitrogen gas and boron trifluoride. wikipedia.org

It is important to note that Balz-Schiemann reactions can be energetic and may require careful safety evaluations for large-scale synthesis. researchgate.net

Table 1: Key Steps in the Balz-Schiemann Reaction for 8-Fluoro-1-naphthoic Acid

StepReactantsReagentsProduct
Diazotization8-amino-1-naphthoic acidNaNO₂, HBF₄1-Carboxy-8-naphthalenediazonium tetrafluoroborate
Fluorodediazoniation1-Carboxy-8-naphthalenediazonium tetrafluoroborateHeat (Δ)8-Fluoro-1-naphthoic acid

Halogen exchange (Halex) reactions, which involve the displacement of a leaving group like chlorine or bromine with fluoride (B91410), represent another possible but less common route for this specific transformation. This is often due to the harsh reaction conditions required and the potential for competing side reactions.

Nucleophilic aromatic substitution (SNAr) can be a highly effective method for introducing a fluorine atom, provided a suitable leaving group is present at the C8 position and an activating (electron-withdrawing) group is situated ortho or para to it. harvard.edu In the naphthalene system, an activating group at the C1 position, such as a carboxylic acid or its precursor, can facilitate the displacement of a leaving group at C8. nih.gov

A potential SNAr strategy could utilize a starting material like 8-chloro- or 8-nitro-1-naphthonitrile. The cyano group serves as an activating group and can be subsequently hydrolyzed to a carboxylic acid. The reaction would involve treating the substituted naphthalene with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), typically in a high-boiling polar aprotic solvent like DMSO or DMF. A phase-transfer catalyst may also be employed to enhance the reaction rate.

Table 2: Illustrative SNAr Reaction for an 8-Fluoronaphthoic Acid Precursor

SubstrateFluoride SourceSolventProduct
8-Chloro-1-naphthonitrileKFDMSO8-Fluoro-1-naphthonitrile
8-Nitro-1-naphthonitrileCsFDMF8-Fluoro-1-naphthonitrile

The resulting 8-fluoro-1-naphthonitrile would then undergo hydrolysis under acidic or basic conditions to yield the target intermediate, 8-fluoro-1-naphthoic acid.

Esterification Protocols for the Generation of Ethyl 8-fluoro-1-naphthoate

Following the successful synthesis of the key intermediate, 8-fluoro-1-naphthoic acid, the final step is its esterification to produce ethyl 8-fluoro-1-naphthoate.

Fischer-Speier esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.edumasterorganicchemistry.com For the preparation of ethyl 8-fluoro-1-naphthoate, 8-fluoro-1-naphthoic acid is reacted with an excess of ethanol, with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), added to facilitate the reaction. operachem.com

This reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, an excess of the alcohol (ethanol) is typically used, or the water generated during the reaction is removed, for instance, by employing a Dean-Stark apparatus. operachem.com

Alternative Acid Catalysts: Utilizing a stronger acid catalyst, such as p-toluenesulfonic acid (PTSA), can accelerate the reaction. operachem.com

Coupling Agents: More contemporary and milder conditions can be achieved through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Conversion to Acyl Chloride: An alternative, two-step approach involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 8-fluoro-1-naphthoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 3: Common Esterification Methods for Ethyl 8-fluoro-1-naphthoate

MethodCarboxylic Acid ActivatorAlcoholBase (if applicable)Key Features
Fischer EsterificationH₂SO₄ (catalytic)Ethanol (excess)NoneEquilibrium-driven; utilizes simple reagents. masterorganicchemistry.com
DCC/DMAP CouplingDCC, DMAP (catalytic)EthanolNoneProceeds under milder conditions; generally provides high yields.
Acyl Chloride FormationSOCl₂ or (COCl)₂EthanolPyridine or Et₃NA two-step process involving a highly reactive intermediate.

The selection of the most appropriate esterification method is often dictated by the reaction scale, the desired purity of the final product, and the sensitivity of the starting materials to the reaction conditions. For laboratory-scale preparations, the acyl chloride method or the use of coupling agents are frequently favored due to their efficiency and high yields.

Transesterification Methods from Other Naphthoate Esters

Transesterification is a widely used process for converting one ester into another. This method is particularly useful if a different ester of 8-fluoro-1-naphthoic acid, such as methyl 8-fluoro-1-naphthoate, is more readily available. The reaction involves the exchange of the alkoxy group of the starting ester with ethanol, typically in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification:

In this approach, a protic acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the starting ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. To drive the equilibrium towards the desired ethyl ester, a large excess of ethanol is typically used as the solvent. wikipedia.org

Base-Catalyzed Transesterification:

Alternatively, a base catalyst, such as sodium ethoxide, can be employed. The ethoxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the starting ester. This method is generally faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification of the ester. srsintl.com

Below is a data table outlining representative conditions for these transesterification methods, based on general procedures for similar aromatic esters.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
AcidH₂SO₄ (catalytic)Ethanol (excess)Reflux12-2470-85Equilibrium driven by excess ethanol.
BaseNaOEt (catalytic)Ethanol (anhydrous)Room Temp to Reflux2-680-95Requires anhydrous conditions.

Table 1: Representative Conditions for Transesterification to Ethyl 8-fluoro-1-naphthoate

Activation and Coupling Strategies for Ester Bond Formation

Direct esterification of 8-fluoro-1-naphthoic acid with ethanol can be achieved using various coupling agents that activate the carboxylic acid, facilitating the formation of the ester bond under mild conditions. These methods are particularly advantageous when dealing with sensitive substrates.

Carbodiimide-Mediated Coupling:

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often added to enhance the reaction rate. google.com

Other Coupling Agents:

A variety of other coupling agents developed for peptide synthesis can also be applied to ester formation. Reagents such as benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have proven effective. google.com These reagents convert the carboxylic acid into an activated species that reacts efficiently with alcohols.

A representative table of coupling strategies is provided below.

Coupling AgentAdditive/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
DCCDMAP (catalytic)Dichloromethane (B109758) (DCM)Room Temperature4-1285-95
EDCDMAP (catalytic)Dichloromethane (DCM)Room Temperature4-1285-95
BOPTriethylamine (Et₃N)Dimethylformamide (DMF)0 to Room Temperature2-880-90
PyBOPDiisopropylethylamine (DIPEA)Dimethylformamide (DMF)0 to Room Temperature2-880-90

Table 2: Activation and Coupling Strategies for Ethyl 8-fluoro-1-naphthoate Synthesis

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of ethyl 8-fluoro-1-naphthoate. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For Fischer-Speier esterification , which involves heating the carboxylic acid and alcohol with an acid catalyst, the primary strategy for yield enhancement is the removal of water, a byproduct of the reaction. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water as it is formed, thereby shifting the equilibrium towards the product.

In coupling agent-mediated reactions , the stoichiometry of the reagents is critical. Using a slight excess of the coupling agent and the alcohol can help to ensure complete conversion of the carboxylic acid. The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like dichloromethane and dimethylformamide being common choices.

The following table summarizes key optimization strategies for different synthetic approaches.

Synthetic MethodParameter to OptimizeStrategy for EnhancementExpected Outcome
Fischer-Speier EsterificationWater RemovalUse of a Dean-Stark apparatus or molecular sieves.Increased yield by shifting equilibrium.
TransesterificationCatalyst ChoiceComparison of acid vs. base catalysts for optimal rate and yield.Higher conversion and shorter reaction time.
Coupling Agent-MediatedReagent StoichiometryUse of a slight excess (1.1-1.5 eq.) of coupling agent and alcohol.Drives reaction to completion.
All MethodsTemperature and TimeSystematic variation to find the optimal balance.Minimized side reactions and maximized yield.

Table 3: Yield Enhancement Strategies for Ethyl 8-fluoro-1-naphthoate Synthesis

Advanced Purification and Isolation Techniques for High Purity Product

Achieving high purity of ethyl 8-fluoro-1-naphthoate is essential for its use in further applications. A combination of purification techniques is often employed.

Initial Work-up:

Following the reaction, a standard aqueous work-up is typically performed to remove the catalyst and any water-soluble byproducts. For acid-catalyzed reactions, the mixture is often neutralized with a mild base like sodium bicarbonate solution. For reactions using coupling agents like DCC, the urea (B33335) byproduct is often insoluble in the reaction solvent and can be removed by filtration.

Chromatographic Purification:

Column chromatography is a powerful technique for separating the desired ester from unreacted starting materials and other non-polar impurities. Silica (B1680970) gel is a common stationary phase, and a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes is typically used as the mobile phase.

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. gilson.com Reverse-phase columns (e.g., C18) are often effective for purifying aromatic esters. The use of fluorinated HPLC phases may also offer unique selectivity for fluorine-containing compounds. chromatographyonline.com

Recrystallization:

If the crude product is a solid or can be induced to crystallize, recrystallization is an effective method for obtaining a highly pure product. A suitable solvent system would be one in which the ester has high solubility at elevated temperatures and low solubility at room temperature or below.

Purification TechniqueDescriptionApplication for Ethyl 8-fluoro-1-naphthoate
Aqueous Work-upWashing with aqueous solutions to remove catalysts and water-soluble impurities.Essential first step in purification to remove acids, bases, and salts.
Column ChromatographySeparation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase.Effective for removing non-polar impurities and unreacted starting materials.
Preparative HPLCHigh-resolution chromatography for isolating highly pure compounds.Used as a final polishing step to achieve >99% purity. gilson.com
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Can be a highly effective final purification step if the compound is crystalline.

Table 4: Advanced Purification and Isolation Techniques

Comprehensive Advanced Spectroscopic and Analytical Characterization of Ethyl 8 Fluoro 1 Naphthoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental data for the 1H, 13C, and 19F NMR spectra of Ethyl 8-fluoro-1-naphthoate, including chemical shifts, multiplicities, and coupling constants, are not available in the reviewed literature. Consequently, the specific structural assignment and investigation of the fluorine environment through these methods cannot be presented. The application of two-dimensional NMR experiments (COSY, HSQC, HMBC) would be instrumental in confirming connectivity, but no such experimental data has been found.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

While the identification of characteristic functional group vibrations for the ester and fluoronaphthalene moieties is theoretically possible, specific experimental FT-IR and Raman spectra for Ethyl 8-fluoro-1-naphthoate are not documented in the available resources. This prevents the creation of a data table of characteristic vibrations and a detailed analysis of the fingerprint region for this specific compound.

Conformational Analysis and Intermolecular Interactions from Vibrational Modes

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the structure and bonding within a molecule. nih.gov By analyzing the vibrational modes of Ethyl 8-fluoro-1-naphthoate, researchers can gain insights into its conformational preferences and the nature of its intermolecular interactions. rsc.orgnih.gov

The conformation of the ethyl ester group relative to the fluoronaphthalene ring is a key structural feature. Intramolecular hydrogen bonding often dictates the conformation in similar molecules, such as salicylamides, which can adopt "closed-ring" or "open-ring" forms. mdpi.com While Ethyl 8-fluoro-1-naphthoate lacks a hydroxyl group for strong intramolecular hydrogen bonding, the spatial arrangement is influenced by steric hindrance and electrostatic interactions between the fluorine atom, the ester group, and the adjacent aromatic hydrogen. The vibrational frequencies of the carbonyl (C=O) stretch and the C-O-C ester linkage are particularly sensitive to these conformational subtleties.

Intermolecular interactions in the condensed phase also manifest in vibrational spectra. nih.gov In the solid state or in concentrated solutions, interactions such as dipole-dipole forces and van der Waals forces between molecules can lead to shifts in vibrational frequencies and changes in peak shapes compared to the gas phase or dilute solutions. nih.gov For instance, vibrational coupling between adjacent molecules, known as vibrational exciton (B1674681) delocalization, can significantly alter peak intensities, which is a crucial consideration when analyzing spectra of aggregated molecules. rsc.org

The expected vibrational modes for Ethyl 8-fluoro-1-naphthoate can be assigned based on characteristic group frequencies. A detailed analysis of these bands, particularly any shifts from expected values, can provide evidence for specific conformations and intermolecular packing effects.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Information Yielded
Aromatic RingC-H stretching3100-3000Substitution pattern on the naphthalene (B1677914) ring.
Aliphatic ChainC-H stretching (CH₃, CH₂)3000-2850Presence of the ethyl group.
EsterC=O stretching1730-1715Sensitive to electronic effects, conformation, and intermolecular interactions.
Aromatic RingC=C stretching1600-1450Integrity of the naphthalene core structure.
EsterC-O stretching1300-1100Confirmation of the ester functional group.
Fluoro-aromaticC-F stretching1250-1000Presence and environment of the fluorine substituent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of organic compounds. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other molecules that might have the same nominal mass. rsc.org

For Ethyl 8-fluoro-1-naphthoate, the molecular formula is C₁₃H₁₁FO₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O), a precise theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a value that matches this calculation to within a few parts per million (ppm). mdpi.comrsc.org

For example, a related compound, ethyl 4-fluoromethyl-2-naphthoate (an isomer with formula C₁₄H₁₃FO₂), was identified by its exact mass, showing a calculated m/z of 232.090 and a found value of 232.088, confirming its elemental composition. cdnsciencepub.com A similar level of accuracy would be expected for Ethyl 8-fluoro-1-naphthoate, providing definitive evidence of its identity.

ParameterValue
Molecular FormulaC₁₃H₁₁FO₂
Calculated Monoisotopic Mass ([M+H]⁺)219.0816 Da
Expected Experimental Mass~219.0816 ± 0.0005 Da
Ionization ModePositive Electrospray Ionization (ESI+)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgmalvernpanalytical.com The technique works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the material. bnl.gov

An XPS analysis of Ethyl 8-fluoro-1-naphthoate would provide a survey spectrum indicating the presence of carbon (C), oxygen (O), and fluorine (F), the constituent elements of the molecule. High-resolution spectra of the individual C 1s, O 1s, and F 1s peaks would offer more detailed information about the chemical environment (oxidation state) of each element. fu-berlin.de

For instance, the C 1s spectrum could be deconvoluted into several peaks corresponding to the different types of carbon atoms: the aromatic carbons of the naphthalene ring, the aliphatic carbons of the ethyl group, the carbonyl carbon (O=C-O), and the ester carbon (C-O). Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C). The F 1s peak would confirm the presence of the carbon-fluorine bond. These data are invaluable for confirming the chemical structure and purity at a surface level, particularly if the compound is studied as a thin film or coating. nih.gov

Core LevelExpected Chemical StatesInformation Provided
C 1sC-C/C-H (aromatic/aliphatic), C-O, O=C-O, C-FDistinguishes between different carbon environments in the molecule.
O 1sC=O, C-ODifferentiates the two types of oxygen atoms in the ester group.
F 1sC-FConfirms the presence and covalent nature of the fluorine substituent.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Component Resolution

Advanced chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a synthesized compound. semanticscholar.org The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's volatility and thermal stability. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating non-volatile or thermally sensitive compounds. For Ethyl 8-fluoro-1-naphthoate, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A UV detector would be highly effective, as the naphthalene ring is strongly chromophoric. This method would be used to determine the purity of the compound by separating it from any non-volatile starting materials or byproducts from the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile compounds. epa.gov Ethyl 8-fluoro-1-naphthoate is likely sufficiently volatile and thermally stable to be analyzed by GC-MS. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each. This allows for not only the quantification of purity via the chromatogram but also the identification of any impurities based on their mass fragmentation patterns. nih.gov

TechniquePrincipleApplication for Ethyl 8-fluoro-1-naphthoate
HPLCSeparation based on partitioning between a liquid mobile phase and a solid stationary phase.Purity assessment, quantification, separation from non-volatile impurities. Detection via UV-Vis due to the aromatic system.
GC-MSSeparation of volatile components in a gaseous mobile phase followed by mass-based detection.Purity assessment and identification of volatile impurities. Provides both retention time and a mass spectrum for structural confirmation.

Mechanistic Investigations and Reactivity Profiling of Ethyl 8 Fluoro 1 Naphthoate

Hydrolytic Stability and Kinetic Studies of the Ester Moiety

The stability of the ester group in ethyl 8-fluoro-1-naphthoate toward hydrolysis is a critical parameter influencing its storage, handling, and reaction conditions. Ester hydrolysis can be catalyzed by either acid or base.

While specific kinetic data for the hydrolysis of ethyl 8-fluoro-1-naphthoate is not extensively documented in publicly available literature, general principles of ester hydrolysis provide a framework for understanding its stability. ias.ac.inresearchgate.net The process involves the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the ester. ias.ac.in

The reaction rate is influenced by several factors:

Electronic Effects: The fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect. This effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Hindrance: The peri-interaction between the C8-fluoro substituent and the C1-ester group can cause steric hindrance, potentially slowing the approach of the nucleophile to the carbonyl center. This steric congestion is a hallmark of 1,8-disubstituted naphthalenes.

Solvent Effects: The choice of solvent can significantly impact hydrolysis rates. ias.ac.in In aqueous-organic solvent mixtures, changes in the dielectric constant and solvent structure around the reacting species can lead to non-linear effects on the reaction kinetics. ias.ac.in

Systematic kinetic studies on related substituted phenyl and naphthyl esters have shown that both the electronic nature of substituents and the reaction medium play crucial roles in determining the rate and mechanism of hydrolysis. nih.govpsu.edu For instance, studies on the hydrolysis of substituted phenyl hydrogen maleates indicate that the reaction can proceed through a concerted mechanism, influenced by the stability of the leaving group. nih.gov It is plausible that the hydrolysis of ethyl 8-fluoro-1-naphthoate follows similar mechanistic pathways, though the unique steric environment of the peri-substituted naphthalene (B1677914) system warrants specific investigation.

Transformations Involving the Ester Functionality

The ester group of ethyl 8-fluoro-1-naphthoate is a versatile handle for a variety of chemical transformations, enabling the synthesis of a range of derivatives.

The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 8-fluoro-1-naphthoic acid. This reaction is typically achieved under basic conditions (saponification) using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide, followed by acidic workup.

The synthesis of various fluorinated naphthoic acids has been reported, often as precursors to other functional molecules. researchgate.net While the synthesis of 8-fluoro-1-naphthoic acid has been described as potentially lengthy, its formation from the corresponding ester is a standard procedure. researchgate.netnih.gov Alkaline hydrolysis is generally a high-yielding process for naphthoic esters.

Table 1: Typical Conditions for Hydrolysis of Naphthoic Esters

Reagent Solvent Temperature Product

This table represents generalized conditions and may require optimization for this specific substrate.

The ester functionality can be reduced to a primary alcohol, yielding (8-fluoro-1-naphthalenyl)methanol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction, typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters efficiently. masterorganicchemistry.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester carbonyl carbon. ucalgary.ca This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. ucalgary.ca An aqueous acidic workup then protonates the alkoxide to give the final primary alcohol product. ucalgary.ca Reductions of related substituted naphthoic acids and their esters with LiAlH₄ are well-established procedures. msu.educdnsciencepub.com

Table 2: General Conditions for Ester Reduction

Reagent Solvent Typical Reaction Steps Product

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from a different alcohol. This reaction is typically catalyzed by either an acid (like H₂SO₄ or TsOH) or a base (like NaOR or K₂CO₃). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms.

While specific examples of transesterification with ethyl 8-fluoro-1-naphthoate are scarce in the literature, the general methodology is widely applied to produce a variety of esters from a single precursor. google.com This method allows for the modulation of properties like solubility, volatility, and reactivity by changing the ester side chain. google.com For instance, reacting ethyl 8-fluoro-1-naphthoate with a higher boiling alcohol like octanol (B41247) in the presence of a suitable catalyst would yield octyl 8-fluoro-1-naphthoate.

The conversion of ethyl 8-fluoro-1-naphthoate into amides opens access to a large family of compounds with diverse applications. Aryl carboxamides are important structural motifs in many biologically active compounds. researchgate.net There are several methods to achieve this transformation:

Direct Aminolysis: This involves heating the ester with a primary or secondary amine. This reaction can be slow and often requires high temperatures or catalysts, especially with less nucleophilic amines. The steric hindrance around the C1 position may further impede this direct approach.

Two-Step Procedure (via the acid): A more common and reliable method is to first hydrolyze the ester to 8-fluoro-1-naphthoic acid, as described in 4.2.1. The resulting carboxylic acid is then coupled with an amine using a standard peptide coupling reagent (e.g., DCC, EDC, HATU) or by converting the acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) before reacting it with the amine.

The synthesis of N-substituted naphthalimides, which are related amide structures, often proceeds from the corresponding naphthalic anhydrides and various amines, highlighting the utility of amine-carbonyl condensation reactions in this chemical space. nuph.edu.uanuph.edu.ua

Reactivity of the Fluoro-Substituted Naphthalene Core

The fluorine atom on the naphthalene ring is relatively unreactive toward nucleophilic aromatic substitution (SₙAr) under standard conditions. SₙAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride) to stabilize the negatively charged Meisenheimer intermediate. researchgate.net In ethyl 8-fluoro-1-naphthoate, the ester group is not ideally positioned to strongly activate the fluoride (B91410) for substitution.

However, modern catalytic methods, such as organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes under mild conditions. researchgate.net These methods proceed through the formation of a radical cation, which dramatically increases the electrophilicity of the aromatic ring and facilitates attack by a nucleophile. researchgate.net It is conceivable that under such photocatalytic conditions, the fluorine atom in ethyl 8-fluoro-1-naphthoate could be displaced by various nucleophiles (e.g., amines, alcohols, thiols), providing a pathway to further functionalize the naphthalene core.

Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the naphthalene ring is also possible. The existing substituents will direct incoming electrophiles. The ester group is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho, para-directing group. The combined influence of these groups and the inherent reactivity of the different positions on the naphthalene ring would lead to a mixture of products, with substitution likely favoring positions 5 and 7.

Evaluation of Nucleophilic Aromatic Substitution (SNAr) at the C8-Fluoro Position

The C8-fluoro position of ethyl 8-fluoro-1-naphthoate is a potential site for nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, can act as a leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups. In this case, the ethyl ester group at the C1 position, while not in a classic ortho or para activating position, can still influence the electronic properties of the naphthalene ring.

Research into the SNAr of analogous compounds, such as ortho-fluoro and ortho-methoxy naphthoic acids, has demonstrated that displacement of the fluoro group can be achieved with strong nucleophiles like organolithium and Grignard reagents. researchgate.net These reactions proceed without the need for a metal catalyst and, notably, can occur without protection of the carboxylic acid group, suggesting a high degree of reactivity. researchgate.net In the case of ethyl 8-fluoro-1-naphthoate, similar reactivity with strong carbon nucleophiles would be anticipated.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. For fluorinated aromatic compounds, a concerted substitution mechanism, where bond formation and bond breaking occur simultaneously, can also be a viable pathway. science.gov

The table below summarizes the expected outcomes of SNAr reactions at the C8 position based on studies of similar compounds. researchgate.net

NucleophileReagent TypeExpected ProductReaction Conditions
Alkyl AnionAlkyllithium8-Alkyl-1-naphthoic acid derivativeLow temperatures (e.g., -78 °C)
Alkyl AnionGrignard Reagent8-Alkyl-1-naphthoic acid derivativeVariable, from low to reflux temperatures
Aryl AnionAryllithium8-Aryl-1-naphthoic acid derivativeLow temperatures
Aryl AnionGrignard Reagent8-Aryl-1-naphthoic acid derivativeVariable, from low to reflux temperatures

It is important to note that with certain nucleophiles, particularly those that are also strong bases, competing reactions such as proton abstraction from the solvent or other starting materials can occur. researchgate.net

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the ethyl 8-fluoro-1-naphthoate ring is directed by the combined influence of the fluoro and ester substituents. The ester group is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects determines the position of substitution.

Based on studies of related fluoronaphthalenes, electrophilic attack is expected to occur on the ring system, with the regioselectivity being a key point of investigation. researchgate.net For instance, nitration and bromination of 2,3-difluoronaphthalene (B11919492) predominantly yield the 1-substituted product. researchgate.net In the case of ethyl 8-fluoro-1-naphthoate, the C5 and C7 positions are activated by the C8-fluoro group (ortho and para positions, respectively), while the C6 position is meta to the ester group. The C2, C4, and C3 positions are on the same ring as the deactivating ester group. Therefore, electrophilic substitution is most likely to occur at the C5 or C7 position.

The following table outlines the predicted major products for common electrophilic aromatic substitution reactions on ethyl 8-fluoro-1-naphthoate.

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺Ethyl 8-fluoro-5-nitro-1-naphthoate and/or Ethyl 8-fluoro-7-nitro-1-naphthoate
BrominationBr⁺Ethyl 5-bromo-8-fluoro-1-naphthoate and/or Ethyl 7-bromo-8-fluoro-1-naphthoate
Friedel-Crafts AcylationRCO⁺Ethyl 5-acyl-8-fluoro-1-naphthoate and/or Ethyl 7-acyl-8-fluoro-1-naphthoate

It has been noted in related systems that the regioselectivity of reactions like Friedel-Crafts acylation can be highly dependent on the reaction conditions, such as the order of reagent addition. researchgate.net Furthermore, late-stage C-H amination of benzoic acids has been shown to be directed ortho to the carboxylic acid group, highlighting the powerful directing effect functional groups can exert in such reactions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Functionalization

The presence of the C-F bond in ethyl 8-fluoro-1-naphthoate opens up possibilities for metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation. nih.gov While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation is a subject of ongoing research. worktribe.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. For ethyl 8-fluoro-1-naphthoate, the C-F bond could potentially be activated for Suzuki-Miyaura coupling, although this would likely require specialized catalytic systems designed for C-F activation. A more conventional approach would involve the introduction of a more reactive halide (e.g., bromide or iodide) at another position on the naphthalene ring via electrophilic substitution, which would then serve as the coupling partner.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. walisongo.ac.idnih.gov Similar to the Suzuki reaction, direct coupling at the C8-fluoro position would be challenging. However, studies on highly fluorinated nitrobenzene (B124822) derivatives have shown that regioselective alkynylation can occur via C-F bond activation, suggesting that an SNAr-type pathway may be involved where the palladium catalyst is directed to the C-F bond. worktribe.com The nitro group in those studies plays a key role in activating the C-F bond towards nucleophilic attack by the catalyst. worktribe.com

The table below presents a hypothetical summary of potential cross-coupling reactions involving a functionalized ethyl 8-fluoro-1-naphthoate derivative (e.g., where a bromine has been introduced at the C5 position).

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseEthyl 5-aryl-8-fluoro-1-naphthoate
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseEthyl 8-fluoro-5-(alkynyl)-1-naphthoate

The efficiency and success of these reactions would be highly dependent on the specific catalyst, ligands, and reaction conditions employed. nanochemres.orgrsc.org

Reaction Pathway Elucidation and Transition State Analysis

Understanding the detailed reaction pathways and the structures of transition states is crucial for optimizing reaction conditions and predicting product distributions. For reactions involving ethyl 8-fluoro-1-naphthoate, computational methods such as Density Functional Theory (DFT) are invaluable tools for these investigations. pitt.edu

For the SNAr reaction at the C8 position, DFT calculations could be used to model the energy profile of both the stepwise (via a Meisenheimer complex) and a concerted mechanism. science.gov Such calculations would help to determine the activation barriers for each pathway and predict which is more favorable. The calculations would also provide insights into the geometry of the transition state, revealing the extent of bond formation and bond breaking at the peak of the energy profile.

In electrophilic aromatic substitution , computational analysis can predict the most likely sites of attack by calculating the relative energies of the sigma-complex intermediates formed upon attack at different positions of the naphthalene ring. The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred reaction pathway.

Computational and Theoretical Studies of Ethyl 8 Fluoro 1 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. For ethyl 8-fluoro-1-naphthoate, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and its energetic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state. The total energy calculated through DFT is a key indicator of the molecule's stability.

In a computational study on a series of related ortho-substituted naphthoic acids using DFT with the B3LYP functional and 6-31G basis set, the total energies were calculated to assess stability. researchgate.net For instance, the study revealed that substitutions on the naphthoic acid ring significantly influence the molecule's total energy and, consequently, its stability. researchgate.net For ethyl 8-fluoro-1-naphthoate, DFT calculations would similarly predict bond lengths, bond angles, and dihedral angles, defining its precise molecular geometry. The interaction between the fluorine atom at the C8 position and the ethyl ester group at the C1 position creates steric and electronic effects that are critical in determining the final optimized structure.

Table 1: Theoretical Energetic and Geometric Parameters for Related Naphthoic Acids This table presents DFT-calculated values for ortho-substituted naphthoic acids, which can serve as a model for understanding the properties of ethyl 8-fluoro-1-naphthoate.

CompoundTotal Energy (kcal/mol)Dipole Moment (Debye)C11-C10 Bond Length (Å)C1-X Bond Length (Å)
Naphthoic acid-3.60E+055.25611.4991.085 (C-H)
o-Fluoro naphthoic acid-4.20E+054.89501.5401.350 (C-F)
o-Ethyl naphthoic acid-4.10E+051.26701.4851.534 (C-C)

Source: Adapted from a computational study on ortho-substituted naphthoic acids. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.netresearchgate.net

For ethyl 8-fluoro-1-naphthoate, the electron-withdrawing nature of the fluorine atom and the ester group would lower the energy of both the HOMO and LUMO. A detailed FMO analysis would map the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed over the naphthalene (B1677914) ring. The precise energies and gap are influenced by the substituents. rsc.org In a related study on naphthoic acids, the fluoro-substituted derivative was found to be the most reactive among the compounds studied, which corresponds to its HOMO-LUMO gap. researchgate.net

Table 2: Frontier Orbital Properties of Related Naphthoic Acids This table shows calculated HOMO-LUMO energies and related reactivity descriptors for analogous compounds.

CompoundHOMO (kcal/mol)LUMO (kcal/mol)HOMO-LUMO Gap (kcal/mol)Hardness (η)Softness (σ)
Naphthoic acid-1.46E+02-4.80E+019.70E+014.90E+012.04E-02
o-Fluoro naphthoic acid-1.72E+02-1.14E+025.80E+012.93E+013.41E-02
o-Ethyl naphthoic acid-1.39E+02-3.39E+011.05E+025.27E+011.90E-02

Source: Adapted from a computational study on ortho-substituted naphthoic acids. researchgate.net

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.demdpi.com

For ethyl 8-fluoro-1-naphthoate, a MEPS analysis would reveal the most electronegative regions centered around the oxygen atoms of the ester group and the fluorine atom, indicating these are sites of high nucleophilic activity. researchgate.net Conversely, the hydrogen atoms of the ethyl group and the naphthalene ring would exhibit positive electrostatic potential. This mapping is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be calculated and compared with experimental data to confirm a molecule's structure. bas.bg Computational methods, often combined with machine learning, are increasingly used for predicting ¹⁹F NMR chemical shifts, a parameter of direct relevance to ethyl 8-fluoro-1-naphthoate. chemrxiv.org The chemical environment of each nucleus, determined by the molecule's electronic structure, dictates its chemical shift. ucl.ac.uk

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-F stretching, C=O stretching of the ester, and various aromatic ring vibrations. researchgate.net

Conformational Analysis and Rotational Barriers Around Key Bonds

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves studying the energy of the molecule as a function of the torsion angles around these bonds to identify stable conformers and the energy barriers that separate them. nih.govscribd.com

For ethyl 8-fluoro-1-naphthoate, key rotational barriers would exist around the C1-C(O) bond and the C(O)-O bond of the ester group. The rotation around these bonds is restricted due to steric hindrance between the peri-substituents (the fluorine at C8 and the ester group at C1) and the need to maintain electronic conjugation. The barrier to rotation for groups joined by single bonds is typically between 13 and 26 kJ mol⁻¹. practically.com However, in sterically crowded systems like this, the barriers can be significantly higher, potentially leading to atropisomerism, where rotation is so hindered that distinct, non-interconverting isomers can be isolated. acs.org Calculating the potential energy surface for these rotations provides the heights of the rotational barriers and identifies the lowest-energy (most stable) conformations. nih.gov

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models use descriptors calculated from the molecular structure to predict reactivity. researchgate.net

For a series of compounds including ethyl 8-fluoro-1-naphthoate, a QSRR study would involve calculating a variety of molecular descriptors. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and thermodynamic descriptors (hydration energy). researchgate.net By correlating these descriptors with experimentally determined reactivity data for a set of related molecules, a predictive model can be developed. Such a model could then be used to estimate the reactivity of new, unsynthesized derivatives. A study on substituted naphthoic acids successfully used this approach to link calculated structural properties to biological activities. researchgate.net

Correlation of Electronic and Steric Parameters with Observed Reactivity

Computational studies on substituted naphthoic acids have provided valuable insights into how electronic and steric parameters influence their reactivity. researchgate.net While direct studies on ethyl 8-fluoro-1-naphthoate are limited, research on analogous compounds, such as other substituted naphthoic acids, allows for the extrapolation of key principles. researchgate.net

The reactivity of these aromatic compounds is significantly affected by the nature and position of substituents on the naphthalene ring. researchgate.net Quantum mechanical methods are employed to calculate various physicochemical properties that correlate with reactivity. These properties include total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various reactivity descriptors derived from these, such as chemical hardness, softness, and electrophilicity index. researchgate.net

For instance, a study on ortho-substituted naphthoic acids demonstrated that electron-donating and electron-withdrawing groups have a profound effect on the electronic structure and, consequently, the reactivity of the molecule. researchgate.net The presence of a fluorine atom, as in ethyl 8-fluoro-1-naphthoate, is expected to significantly influence the electronic properties due to its high electronegativity. researchgate.net This can be quantified through calculated parameters. A comparative analysis of various substituted naphthoic acids showed that a fluoro substituent leads to a significant increase in the electrophilicity index compared to other substituents like methyl or ethyl groups. researchgate.net

The steric hindrance caused by substituents also plays a crucial role. In the case of 8-substituted-1-naphthoyl derivatives, the substituent at the 8-position can restrict rotation around the bond connecting the naphthoyl moiety to another part of a larger molecule, which can be a key factor in its biological activity. nih.gov

Below is a table summarizing the calculated electronic and reactivity parameters for various ortho-substituted naphthoic acids, which provides a framework for understanding the potential properties of ethyl 8-fluoro-1-naphthoate. researchgate.net

CompoundHOMO (kcal/mol)LUMO (kcal/mol)HOMO-LUMO Gap (kcal/mol)Dipole Moment (Debye)Electrophilicity Index (ω) (kcal/mol)
o-Fluoro naphthoic acid-172-114584.895349
o-Chloro naphthoic acid-149-38.9110.13.70781.6
o-Methyl naphthoic acid-124-75.948.19.17179.7
o-Ethyl naphthoic acid-139-33.9105.11.26770.9
Naphthoic acid-146-48985.256196

This table is generated based on data from a computational study on ortho-substituted naphthoic acids and is intended to be illustrative of the types of parameters calculated. researchgate.net

Role of the Fluorine Atom in Modulating Reactivity and Selectivity

The fluorine atom in ethyl 8-fluoro-1-naphthoate plays a multifaceted role in modulating the molecule's reactivity and selectivity. nih.gov Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to significant changes in their electronic properties, which in turn affects their chemical behavior. nih.gov

One of the primary effects of the fluorine atom is the strong inductive electron withdrawal (-I effect), which can decrease the electron density of the aromatic ring system. nih.gov This can make the naphthalene ring more susceptible to nucleophilic aromatic substitution reactions, a common transformation for functionalizing aromatic rings. rsc.org The position of the fluorine atom is critical; in the case of 8-fluoro-1-naphthoate, the fluorine atom is peri to the ethyl ester group, which can lead to unique steric and electronic interactions.

The presence of fluorine can also influence the acidity of nearby protons and the basicity of the ester carbonyl group. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. mdpi.com Fluorine atoms can modulate the electronic distribution within a molecule, which can enhance binding interactions with enzyme active sites or receptors. nih.govmdpi.com For example, the introduction of a fluorine atom can alter the pKa of nearby functional groups, which can be crucial for biological activity. harvard.edu

Theoretical Investigations of Intermolecular Interactions (e.g., Solvent Effects, π-stacking)

Theoretical investigations are crucial for understanding the non-covalent interactions that govern the behavior of molecules like ethyl 8-fluoro-1-naphthoate in different environments. These interactions include solvent effects and π-stacking.

Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibria. utwente.nl Computational methods, such as the Polarizable Continuum Model (PCM), can be used to model the effect of a solvent's dielectric continuum on the solute molecule. rsc.org For more specific interactions, explicit solvent molecules can be included in the calculations to model direct interactions like hydrogen bonding. rsc.org The interactions between a solute and solvent molecules can be complex, involving a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. utwente.nlscience.gov Isothermal Titration Calorimetry (ITC) combined with molecular modeling can provide quantitative insights into these intermolecular interactions in solution. utwente.nl

π-Stacking: The naphthalene core of ethyl 8-fluoro-1-naphthoate is an extended aromatic system capable of engaging in π-stacking interactions. rsc.org These interactions are a type of non-covalent interaction that plays a significant role in the structure of DNA, proteins, and in the formation of molecular aggregates. rsc.orgnih.gov The strength of π-stacking interactions is influenced by the electron density of the aromatic rings, which is affected by substituents. rsc.org The electron-withdrawing fluorine atom in ethyl 8-fluoro-1-naphthoate is expected to modulate its π-stacking ability. Computational studies on substituted aromatic systems have shown that the presence of electron-withdrawing groups can enhance π-stacking interactions in certain orientations. nih.gov Theoretical calculations can be used to determine the preferred geometry (e.g., face-to-face, parallel-displaced) and the binding energy of π-stacked dimers.

In Silico Assessment of Predicted Biological Interactions (Mechanistic/SAR Focus, Non-Clinical)

While specific experimental biological data for ethyl 8-fluoro-1-naphthoate is not extensively documented in the public domain, computational methods provide a powerful approach to predict its potential biological interactions and to understand the underlying structure-activity relationships (SAR).

Molecular Docking Simulations with Model Enzyme Active Sites or Receptor Binding Domains

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This method is widely used in drug discovery to predict how a small molecule, such as ethyl 8-fluoro-1-naphthoate, might interact with a protein target at the atomic level. smolecule.com

The process involves placing the 3D structure of the ligand (ethyl 8-fluoro-1-naphthoate) into the binding site of a receptor (e.g., an enzyme or a G protein-coupled receptor). A scoring function is then used to estimate the binding affinity, which is often expressed as a binding energy or a docking score. These simulations can reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein. google.comnih.gov

For instance, molecular docking studies on similar naphthalene-based compounds have been used to understand their binding to various biological targets. mdpi.comunipd.it The ethyl ester and the fluoro substituent of ethyl 8-fluoro-1-naphthoate would be expected to play significant roles in its binding pose and affinity. The fluorine atom, for example, can participate in specific interactions with the protein, such as forming halogen bonds or modulating the strength of nearby hydrogen bonds. mdpi.com

Computational Derivation of Structure-Activity Relationships (SAR) from Predicted Interactions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods can be used to derive SAR from a set of related compounds and their predicted (or experimentally determined) biological activities. dovepress.comnih.gov

By systematically modifying the structure of ethyl 8-fluoro-1-naphthoate in silico (e.g., changing the position of the fluorine atom, replacing the ethyl group with other alkyl groups) and then performing molecular docking or other computational analyses on the resulting analogs, a computational SAR can be generated. dovepress.com This can help to identify the key structural features that are important for binding to a particular target.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate the chemical properties of a set of compounds to their biological activities. researchgate.netchemcomp.com These models can then be used to predict the activity of new, untested compounds. The descriptors used in QSAR models can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net

For example, a QSAR study on substituted naphthoic acids could reveal a correlation between the electrophilicity index (influenced by the fluorine atom) and the inhibitory activity against a particular enzyme. researchgate.net Such studies provide valuable, albeit predictive, insights into the potential biological role of ethyl 8-fluoro-1-naphthoate and guide the design of future experimental studies. researchgate.net

Synthetic Applications and Derivatization Strategies for Ethyl 8 Fluoro 1 Naphthoate

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the ester and the influence of the fluorine substituent on the naphthalene (B1677914) ring system allow for a range of chemical transformations, making ethyl 8-fluoro-1-naphthoate a versatile tool for organic chemists.

Precursor for Diverse 8-Fluoro-1-naphthoic Acid Derivatives

One of the primary applications of ethyl 8-fluoro-1-naphthoate is its role as a precursor for a wide array of 8-fluoro-1-naphthoic acid derivatives. The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 8-fluoro-1-naphthoic acid. nih.govclemson.edu This carboxylic acid is a crucial intermediate in its own right. For instance, it can be converted to the corresponding acid chloride, which is a reactive species used in acylation reactions to introduce the 8-fluoro-1-naphthoyl group into other molecules. nih.gov

Furthermore, the carboxylic acid can undergo various other transformations. For example, it can be subjected to a Curtius or Hoffmann rearrangement to produce 8-fluoronaphthalen-1-ylamine. google.comresearchgate.net These amines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The synthesis of 8-fluoro-1-naphthoic acid itself can be challenging, highlighting the importance of ethyl 8-fluoro-1-naphthoate as a more accessible starting material. nih.gov

Scaffold for the Construction of Complex Naphthalene-Containing Architectures

Beyond serving as a source of 8-fluoro-1-naphthoic acid, ethyl 8-fluoro-1-naphthoate can act as a scaffold for building more intricate naphthalene-based molecular structures. The naphthalene ring system provides a rigid framework upon which further chemical complexity can be built. For example, the aromatic rings can undergo electrophilic substitution reactions, although the fluorine atom's electron-withdrawing nature can influence the position of substitution.

Domino reactions, which involve a cascade of intramolecular transformations, have been employed to construct complex heterocyclic systems fused to the naphthalene core. mdpi.com Additionally, cross-coupling reactions, such as those catalyzed by transition metals, can be used to attach various substituents to the naphthalene ring, further diversifying the accessible molecular architectures. beilstein-journals.org These strategies allow for the creation of novel polycyclic aromatic compounds with potentially interesting electronic and photophysical properties.

Design and Synthesis of Library Compounds for Structure-Property Relationship (SPR) Studies

The systematic synthesis of a collection of related compounds, known as a compound library, is a cornerstone of modern drug discovery and materials science. vapourtec.comgoogle.com Ethyl 8-fluoro-1-naphthoate is a valuable starting material for generating such libraries. By systematically modifying different parts of the molecule—the ester group, the fluorine substituent, or the naphthalene ring itself—researchers can create a diverse set of analogs.

This approach allows for the exploration of structure-property relationships (SPR), where the biological activity or physical properties of the compounds are correlated with their chemical structures. vapourtec.com For example, a library of 8-fluoro-1-naphthoate derivatives could be screened for their activity against a particular biological target. lifechemicals.com The data from such screens can provide valuable insights into the features of the molecule that are important for its activity, guiding the design of more potent or selective compounds. The synthesis of these libraries can be facilitated by automated techniques, which allow for the rapid production of a large number of compounds. vapourtec.com

Potential Applications in Advanced Materials Science (e.g., precursors for optoelectronic materials, NLO materials)

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science. d-nb.info Ethyl 8-fluoro-1-naphthoate and its derivatives are being explored as precursors for advanced materials with applications in optoelectronics and nonlinear optics (NLO).

The introduction of fluorine atoms into an organic molecule can significantly alter its electronic properties, such as its electron affinity and ionization potential. d-nb.info This can lead to materials with improved performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org Naphthalene derivatives, in general, have been investigated for their potential in these areas due to their rigid, planar structures that can facilitate charge transport. rsc.org

Furthermore, organic molecules with large second-order hyperpolarizabilities are of interest for their nonlinear optical (NLO) properties, which have applications in technologies such as optical switching and frequency conversion. mdpi.comnih.gov The design of NLO materials often involves creating molecules with a high degree of charge asymmetry, which can be achieved by incorporating electron-donating and electron-withdrawing groups into a conjugated system. nih.govrsc.org The fluorinated naphthalene core of ethyl 8-fluoro-1-naphthoate provides a platform for the synthesis of such chromophores.

Development as Components in Agrochemical Research (e.g., plant growth regulators, pesticides)

Naphthalene derivatives have a long history of use in agriculture, particularly as plant growth regulators. ontosight.aiuchicago.edunih.govontosight.ai For instance, naphthaleneacetic acid (NAA) and its derivatives are widely used to control various aspects of plant development. ontosight.aiuchicago.edu The introduction of fluorine into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. researchgate.netnih.govresearchgate.netnih.gov The presence of a fluorine atom can block sites of metabolic degradation, leading to a longer-lasting effect. researchgate.net

Given these precedents, ethyl 8-fluoro-1-naphthoate and its derivatives represent a promising area for agrochemical research. By modifying the structure of ethyl 8-fluoro-1-naphthoate, it may be possible to develop new plant growth regulators with improved properties. Furthermore, the fluorinated naphthalene scaffold could be incorporated into new pesticide candidates, such as herbicides, insecticides, or fungicides. researchgate.netnih.gov The exploration of fluorinated compounds is a significant trend in the development of new and more effective agrochemicals. researchgate.netnih.govnih.gov

Conclusions and Outlook for Future Research

Synthesis of Current Understanding of Ethyl 8-fluoro-1-naphthoate Chemical Behavior

Currently, detailed experimental studies on the chemical behavior of Ethyl 8-fluoro-1-naphthoate are limited in publicly available literature. However, a foundational understanding can be synthesized by analyzing its constituent functional groups and the structural implications of its 1,8-substitution pattern.

The molecule consists of a rigid naphthalene (B1677914) core, an electron-withdrawing fluorine atom, and an ethyl ester group. The defining feature is the peri-interaction between the fluorine and the ester group. Due to the fixed geometry of the naphthalene skeleton, these substituents are forced into close proximity (approximately 2.5 Å), leading to significant van der Waals repulsion. wikipedia.org This steric strain is expected to cause a distortion of the naphthalene ring from planarity and force the substituents out of the mean plane of the aromatic system.

The chemical reactivity can be inferred from its components:

Naphthalene Core: Susceptible to electrophilic aromatic substitution, although the regioselectivity will be complexly governed by the directing effects of both the deactivating fluorine atom and the ester group.

Aromatic Fluorine: The C-F bond is strong, making the fluorine atom generally unreactive towards nucleophilic aromatic substitution under standard conditions. chemicalbook.com

Ethyl Ester Group: This group can undergo typical ester reactions such as hydrolysis (to 8-fluoro-1-naphthoic acid), transesterification, reduction to an alcohol (to (8-fluoro-1-naphthalenyl)methanol), and reaction with Grignard reagents. However, the steric hindrance from the adjacent fluorine atom and the naphthalene ring itself will likely reduce the reactivity of the carbonyl group.

This combination of steric strain and electronic effects makes Ethyl 8-fluoro-1-naphthoate a molecule with a complex but potentially rich chemical landscape.

Identification of Unexplored Reactivity Patterns and Synthetic Challenges

The primary challenge associated with Ethyl 8-fluoro-1-naphthoate lies in its synthesis. The regioselective introduction of two different substituents at the 1 and 8 positions of naphthalene is a well-known synthetic hurdle. dntb.gov.ua Methods for preparing the precursor, 8-fluoro-1-naphthoic acid, are not widely established and likely involve multi-step sequences with potential challenges in purification and yield.

Beyond synthesis, the reactivity of this molecule is largely unexplored territory. Key areas for future investigation include:

Intramolecular Reactions: The proximity of the ester and fluorine groups could enable unique intramolecular cyclization reactions under specific conditions, potentially leading to novel polycyclic aromatic systems.

Peri-Interaction-Driven Reactivity: Investigating how the steric strain can be harnessed to promote or inhibit certain reactions would be a fascinating area of study. For instance, reactions that relieve steric strain might be unusually favorable.

Metal-Catalyzed Cross-Coupling: While the C-F bond is strong, modern catalytic systems might enable its activation for cross-coupling reactions, providing a route to more complex 1,8-disubstituted naphthalenes. nih.gov

Hydrolysis and Aminolysis Kinetics: A quantitative study of the reaction rates of the ester group would provide valuable insight into the magnitude of steric hindrance imposed by the peri-fluorine atom.

Opportunities for Advanced Computational Modeling to Guide Experimental Work

Given the lack of experimental data, advanced computational modeling, particularly using Density Functional Theory (DFT), presents a significant opportunity to predict the behavior of Ethyl 8-fluoro-1-naphthoate and guide future experimental work. researchgate.netnih.gov DFT calculations can provide critical insights into several aspects of the molecule.

Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations

Property Predicted Value/Characteristic Implication for Reactivity and Properties
Ground State Geometry Distorted, non-planar naphthalene ring Affects aromaticity, crystal packing, and reactivity.
C1-C8 Distance ~2.5 Å Confirms significant steric strain between substituents.
Naphthalene Ring Splay Angle Positive value Quantifies the out-of-plane distortion of the ring.
HOMO/LUMO Energies Lowered LUMO due to F and CO₂Et Suggests potential as an electron-acceptor material.
Molecular Electrostatic Potential Electron-deficient naphthalene core; negative potential on F and O atoms Predicts sites for electrophilic and nucleophilic attack.

| Vibrational Frequencies | Shifted C=O and C-F stretching frequencies | Can be correlated with experimental IR spectra for structural confirmation. |

Computational studies can model reaction pathways, calculate activation energies for proposed reactions, and predict the thermodynamic stability of potential products. mdpi.com This in silico approach would be invaluable for prioritizing synthetic targets and reaction conditions, saving significant experimental time and resources.

Prospects for Novel Applications as Functional Molecules or Synthetic Building Blocks

The unique structure of Ethyl 8-fluoro-1-naphthoate suggests its potential in two primary areas: as a functional molecule itself and as a versatile synthetic intermediate.

As a Functional Molecule: Naphthalene derivatives, particularly those with tailored electronic properties like naphthalimides and naphthalene diimides, are widely used in materials science. researchgate.netacs.orgrsc.org The introduction of fluorine can enhance thermal stability and tune electronic properties. rsc.org Potential applications for Ethyl 8-fluoro-1-naphthoate and its derivatives could include:

Fluorescent Probes: The naphthalene core is inherently fluorescent. The substituents could modulate its photophysical properties, making it a candidate for chemical sensors where binding events could be signaled by changes in fluorescence. mdpi.com

Organic Electronics: The electron-deficient nature imparted by the fluorine and ester groups suggests it could be investigated as a component in n-type organic semiconductors or as a host material in organic light-emitting diodes (OLEDs). researchgate.net

As a Synthetic Building Block: The compound serves as a scaffold for creating more complex molecules. The ester functionality is a versatile handle that can be converted into a wide array of other groups (alcohols, amides, ketones). This allows for the construction of elaborate polycyclic systems or the attachment of the fluoronaphthalene core to polymers or other functional materials. It is a valuable precursor for creating libraries of 1,8-disubstituted naphthalene compounds for screening in medicinal chemistry, where fluorinated aromatics are of high importance. nih.govsci-hub.box

Broader Contributions to Fluorine Chemistry and Naphthalene Derivative Research

The study of Ethyl 8-fluoro-1-naphthoate would provide significant contributions to several fundamental areas of chemistry. Research on this molecule would illuminate the nuanced effects of fluorine substitution on the electronic structure and reactivity of polycyclic aromatic systems. sci-hub.box

Specifically, it would offer a valuable case study for understanding peri-interactions between a halogen and a carbonyl-containing group. This provides a deeper understanding of non-bonded interactions that govern molecular conformation and reactivity. Furthermore, developing efficient and scalable syntheses for this and related compounds would drive innovation in synthetic methodologies for the precise functionalization of naphthalene. dntb.gov.ua This knowledge is transferable to the synthesis of other complex aromatic systems, which are crucial scaffolds in drug discovery, agrochemicals, and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-fluoro-1-naphthoate, and how can their efficiency be optimized?

  • Methodological Answer : Begin with Friedel-Crafts acylation or esterification of 8-fluoro-1-naphthoic acid, using catalysts like sulfuric acid or Lewis acids (e.g., AlCl₃). Optimize reaction parameters (temperature, solvent polarity, stoichiometry) via Design of Experiments (DOE) to maximize yield. Characterize intermediates/purity via HPLC or GC-MS . Monitor reaction progress using FT-IR for carbonyl group formation (C=O stretch at ~1700 cm⁻¹). For scalability, assess solvent recovery and catalyst recyclability .

Q. Which analytical techniques are most reliable for characterizing Ethyl 8-fluoro-1-naphthoate?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and ester groups (δ 4.3–4.5 ppm for –CH₂CH₃). 19^{19}F NMR can confirm fluorine substitution (δ -110 to -125 ppm) .
  • Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization. Cross-validate with elemental analysis (C, H, F) .

Q. What are the known toxicological and environmental persistence profiles of Ethyl 8-fluoro-1-naphthoate?

  • Methodological Answer : Conduct acute toxicity assays (e.g., LD₅₀ in rodent models) and ecotoxicity tests (Daphnia magna LC₅₀). Use OECD Test Guidelines 423 (acute oral toxicity) and 201 (algal growth inhibition). For environmental persistence, perform hydrolysis/photolysis studies under controlled pH and UV conditions. Compare degradation products (e.g., 8-fluoro-1-naphthoic acid) via LC-QTOF-MS .

Advanced Research Questions

Q. How can reaction mechanisms involving Ethyl 8-fluoro-1-naphthoate be elucidated, particularly in fluorinated aromatic systems?

  • Methodological Answer : Use isotopic labeling (e.g., 18^{18}O in ester groups) to track bond cleavage. Perform kinetic isotope effect (KIE) studies or computational DFT simulations (e.g., Gaussian 16) to map transition states. For electrophilic substitution, monitor regioselectivity via 19^{19}F NMR to assess fluorine’s directing effects .

Q. What computational strategies are effective in predicting the physicochemical properties of Ethyl 8-fluoro-1-naphthoate?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict solubility and partition coefficients (log P). Use COSMO-RS for solvent compatibility. Validate predictions with experimental data (e.g., shake-flask method for log P). Assess crystallinity via Hirshfeld surface analysis (CrystalExplorer) .

Q. How should researchers address contradictions in reported bioactivity data for Ethyl 8-fluoro-1-naphthoate derivatives?

  • Methodological Answer : Conduct systematic reviews with PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines). Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity). Use meta-analysis (RevMan) to quantify heterogeneity. If discrepancies persist, propose mechanistic hypotheses (e.g., fluorine’s role in membrane permeability) for targeted validation .

Q. What experimental designs are optimal for studying the photostability of Ethyl 8-fluoro-1-naphthoate in environmental matrices?

  • Methodological Answer : Expose samples to UV-A/B radiation (e.g., Suntest CPS+) and analyze degradation kinetics (pseudo-first-order models). Use LC-HRMS to identify photoproducts and assess pathways (e.g., defluorination vs. ring opening). Include dark controls and matrix-specific quenchers (e.g., NaN₃ for singlet oxygen) to isolate degradation mechanisms .

Data Presentation and Validation

  • Tables : Include reaction yield vs. catalyst type, toxicity endpoints (EC₅₀/LC₅₀), and computational vs. experimental log P values. Use ANOVA for statistical significance .
  • Critical Analysis : Address outliers via Grubbs’ test. For contradictory bioactivity data, apply sensitivity analysis to identify protocol-dependent variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.